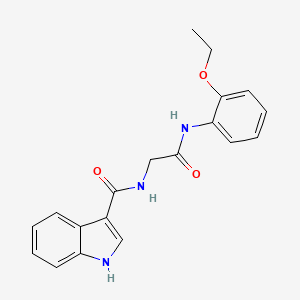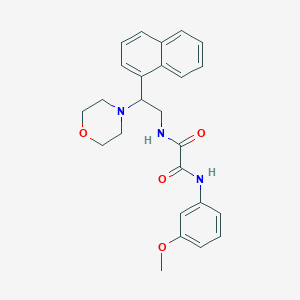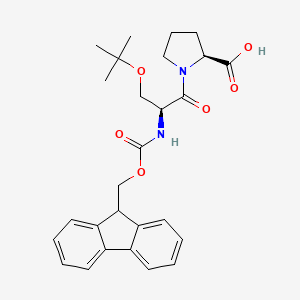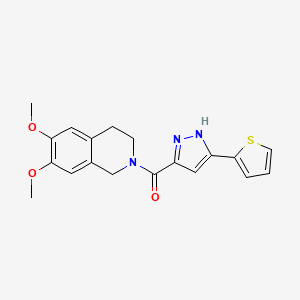
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone is a hybrid molecule featuring structural motifs from isoquinoline, pyrazole, and thiophene. This unique combination of heterocyclic structures endows the compound with potential biological and chemical properties, making it a valuable subject for scientific investigation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone typically begins with the formation of its core structures:
Isoquinoline Derivative: : Synthesis starts with an isoquinoline precursor, often through a Pictet-Spengler reaction involving a substituted phenethylamine and an aldehyde under acidic conditions.
Pyrazole Formation: : The pyrazole ring can be synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Coupling and Functional Group Incorporation: : The thiophene moiety is then introduced via a coupling reaction, such as a Suzuki or Stille coupling, which uses palladium catalysts under inert conditions. Final steps involve functional group modifications to incorporate the methanone group, usually through oxidation reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production would likely involve optimizing reaction conditions to improve yield and reduce costs. Continuous flow chemistry and catalytic processes could be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at its methanone group, potentially forming carboxylic acid derivatives.
Reduction: : The isoquinoline and pyrazole rings can be targets for reduction, potentially altering their electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or Jones reagent.
Reduction: : Employing reagents such as lithium aluminum hydride or hydrogenation over palladium.
Substitution: : Utilizing reagents like bromine for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: : Carboxylic acids, aldehydes, or ketones depending on the degree of oxidation.
Reduction: : Alcohols or amines, depending on the functional groups reduced.
Substitution: : Various substituted derivatives, depending on the functional groups introduced.
科学研究应用
Chemistry
Catalysis: : The compound can serve as a ligand in coordination chemistry, potentially influencing catalytic activity.
Material Science: : Its structural motifs can be explored for designing new organic materials with specific electronic properties.
Biology
Enzyme Inhibition: : Potentially acts as an inhibitor for certain enzymes, offering pathways for drug development.
Antimicrobial Activity: : Its heterocyclic structure might exhibit antibacterial or antifungal properties.
Medicine
Drug Development: : As a lead compound for developing new therapeutics targeting specific biological pathways.
Industry
Dyes and Pigments:
Organic Electronics: : Could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用机制
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Specific enzymes or receptors that the compound binds to or inhibits.
Pathways Involved: : Inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of microbial cell walls.
相似化合物的比较
Unique Features
Combines isoquinoline, pyrazole, and thiophene rings, offering a unique set of electronic and steric properties.
Methanone group provides additional reactive sites for functionalization.
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)(5-(phenyl)-1H-pyrazol-3-yl)methanone: : Similar, but with a phenyl ring instead of a thiophene ring.
(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)(3-(thiophen-2-yl)-1H-indol-5-yl)methanone: : Incorporates an indole ring, modifying its biological activity.
Feel free to dive deeper into any of these sections. This compound holds plenty of scientific curiosity!
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-8-12-5-6-22(11-13(12)9-17(16)25-2)19(23)15-10-14(20-21-15)18-4-3-7-26-18/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYEUZLJVTPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNC(=C3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
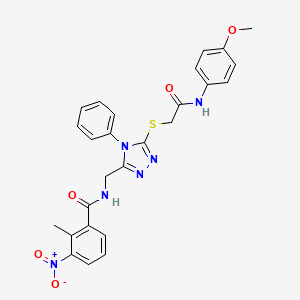
![4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461936.png)
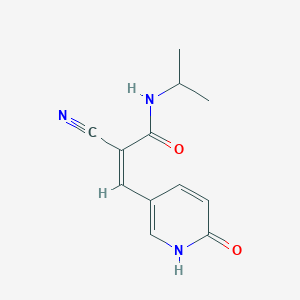
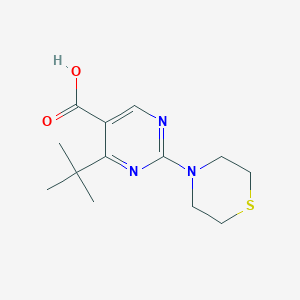
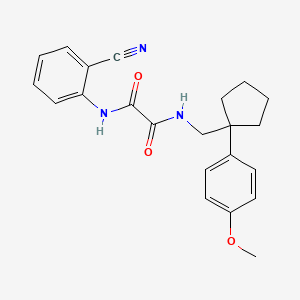
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2461945.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2461946.png)
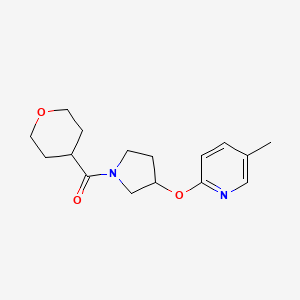
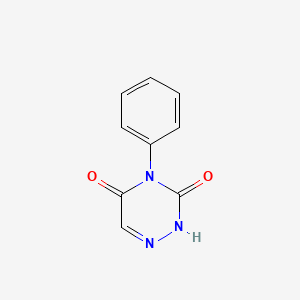
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide](/img/structure/B2461949.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2461950.png)
